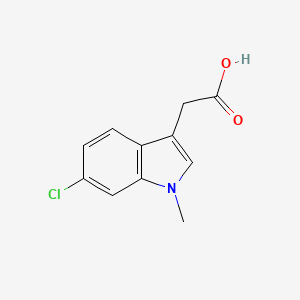

2-(6-Chloro-1-methyl-1H-indol-3-yl)acetic acid

Description

Overview of the Indole (B1671886) Core as a Privileged Scaffold in Chemical Research

The indole nucleus, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is widely regarded as a "privileged scaffold" in chemical research, particularly in the realm of drug discovery. eurekaselect.comnih.govresearchgate.net This designation stems from its ability to bind to a wide variety of biological receptors and enzymes with high affinity, forming the core of numerous natural products, alkaloids, and synthetic drugs. eurekaselect.comnih.gov

The prevalence of the indole motif in biologically active compounds is extensive, ranging from the essential amino acid tryptophan to plant hormones and a multitude of pharmaceuticals. nih.govresearchgate.net Its structural versatility and ability to participate in various intermolecular interactions allow it to serve as a versatile template for developing new therapeutic agents targeting a broad spectrum of diseases. nih.gov

Table 1: Examples of Marketed Drugs Featuring the Indole Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Indomethacin (B1671933) | Anti-inflammatory |

| Sumatriptan | Anti-migraine |

| Ondansetron | Anti-emetic |

| Tadalafil | Erectile Dysfunction |

This table highlights the diverse therapeutic applications of indole-based compounds. nih.govresearchgate.net

Contextualization of Acetic Acid Derivatives in Indole Chemistry

The addition of an acetic acid moiety at the C3 position of the indole ring gives rise to indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants. nih.govwikipedia.org IAA is a pivotal signaling molecule that regulates nearly all aspects of plant growth and development, including cell division and elongation. nih.gov

In synthetic chemistry, the indole-3-acetic acid scaffold is a frequent starting point or target for the development of new compounds with potential biological activities. researchgate.netacs.org The carboxylic acid group provides a handle for further chemical modification, allowing for the creation of esters, amides, and other derivatives. These modifications can profoundly influence the molecule's physicochemical properties and biological targets, extending its utility far beyond plant physiology into areas like medicinal chemistry. researchgate.netnih.gov

Specific Rationale for Investigating 2-(6-Chloro-1-methyl-1H-indol-3-yl)acetic acid

The specific substitution pattern of this compound—featuring a chlorine atom at the C6 position and a methyl group at the N1 position—is not arbitrary. Each modification is strategically significant, intended to modulate the core properties of the indoleacetic acid scaffold in predictable ways.

The introduction of halogen atoms is a common strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity. Specifically, placing a chlorine atom on the indole's benzene ring (the C4, C5, C6, or C7 positions) can alter its electronic properties and direct further chemical reactions. frontiersin.org

Functionalization at the C6 position of the indole ring has been a subject of significant research, with various catalytic methods developed to achieve site-selectivity. acs.orgacs.org A chlorine atom at C6, an electron-withdrawing group, can influence the electron density of the entire ring system, thereby affecting its reactivity and how it interacts with biological targets. nih.gov This modification can lead to altered binding modes or enhanced potency compared to the non-halogenated parent compound.

Methylation at the N1 position of the indole ring eliminates the N-H proton, which has several important consequences. Firstly, it removes a hydrogen bond donor site, which can be critical for altering the binding profile of the molecule with its biological target. mdpi.com Secondly, it can increase the molecule's lipophilicity, potentially affecting its ability to cross cell membranes.

The N-methylation also impacts the electronic nature of the indole ring, which can influence its reactivity in chemical syntheses. researchgate.net Studies on the methylation of different positions on the indole ring have shown that even minor chemical changes can have profound effects on the structure, DNA binding, and cellular functions of complex molecules. nih.gov

Table 2: Comparison of Physicochemical Properties of Parent and Substituted Indoles

| Feature | Indole-3-acetic acid | 6-Chloroindole (B17816) | N-Methylindole | This compound |

|---|---|---|---|---|

| N1 Position | N-H (H-bond donor) | N-H (H-bond donor) | N-CH₃ (No H-bond donor) | N-CH₃ (No H-bond donor) |

| C6 Position | C-H | C-Cl (Electron-withdrawing) | C-H | C-Cl (Electron-withdrawing) |

| Predicted Effect | Baseline | Altered electronics, potential for halogen bonding | Increased lipophilicity, loss of H-bond donor | Combined effects of increased lipophilicity and altered electronics |

This table provides a conceptual comparison of how substitutions are expected to alter the properties of the indoleacetic acid scaffold.

A thorough review of the scientific literature reveals a significant research gap concerning this compound. While extensive research exists on the parent compound, indole-3-acetic acid, and on various singly-substituted indole derivatives, there is a notable lack of published data on the synthesis, characterization, and biological evaluation of this specific di-substituted analogue.

The properties of the related compound, 2-(6-Chloro-1H-indol-3-yl)acetic acid (lacking the N-methylation), are documented, but information on the N-methylated version is scarce. sigmaaldrich.commoldb.com This absence of data represents a clear opportunity for original research to explore the unique chemical and biological properties that arise from the combination of C6-chlorination and N1-methylation on the indoleacetic acid framework.

Academic Research Objectives and Scope for this compound

Given the identified research gaps, a focused academic investigation of this compound is warranted. The primary objectives of such research would be:

Development of an Efficient Synthesis: To design and optimize a robust and scalable synthetic route to produce high-purity this compound. This would enable further chemical and biological studies.

Physicochemical Characterization: To fully characterize the compound using modern analytical techniques (e.g., NMR, Mass Spectrometry, X-ray Crystallography) to confirm its structure and understand its fundamental properties.

Exploration of Chemical Reactivity: To investigate the reactivity of the substituted indole core, particularly how the chloro and methyl groups influence subsequent chemical transformations.

Preliminary Biological Screening: To conduct in vitro screening against a panel of relevant biological targets. Based on the activities of related indole derivatives, potential areas of interest could include antimicrobial, anti-inflammatory, or enzyme inhibitory (e.g., aldose reductase) assays. researchgate.netnih.gov

The scope of this research would be to provide the foundational chemical knowledge for this specific compound, thereby filling a clear void in the literature and potentially unlocking a new molecular entity for further development in materials science or medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloro-1-methylindol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-13-6-7(4-11(14)15)9-3-2-8(12)5-10(9)13/h2-3,5-6H,4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTSVEXFUZJOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis

Comprehensive Spectroscopic Characterization

Spectroscopic analysis provides detailed information regarding the molecular structure, functional groups, and connectivity of the atoms within 2-(6-chloro-1-methyl-1H-indol-3-yl)acetic acid.

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, the methylene (B1212753) protons of the acetic acid side chain, the N-methyl protons, and the acidic proton of the carboxyl group. The ¹³C NMR spectrum would complement this by identifying all unique carbon environments, including the quaternary carbons of the indole core.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. researchgate.net For this molecule, a COSY spectrum would be expected to show a correlation between the proton at the C2 position of the indole ring and the methylene protons of the acetic acid side chain, confirming their adjacency.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike COSY, which shows through-bond connectivity, NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. libretexts.org This is particularly useful for conformational analysis. libretexts.org For this compound, NOESY cross-peaks would be anticipated between the N-methyl protons and the protons at the C2 and C7 positions of the indole ring, providing insight into the rotational orientation of the N-methyl group relative to the indole plane.

Table 1: Predicted ¹H NMR Chemical Shift Ranges This table is generated based on typical values for related indole derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H (Carboxylic Acid) | 10.0 - 12.0 | Broad Singlet |

| H5 (Aromatic) | 7.5 - 7.7 | Doublet |

| H7 (Aromatic) | 7.3 - 7.5 | Doublet |

| H2 (Indole Ring) | 7.1 - 7.3 | Singlet |

| H4 (Aromatic) | 7.0 - 7.2 | Doublet of Doublets |

| N-CH₃ (Methyl) | 3.7 - 3.9 | Singlet |

Mass spectrometry is employed to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Mass Spectrometry (MS): Standard MS techniques, such as electrospray ionization (ESI), would reveal the molecular ion peak corresponding to the mass of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental composition. For this compound, the molecular formula is C₁₁H₁₀ClNO₂. HRMS would confirm this by measuring the mass of the molecular ion to within a few parts per million (ppm) of its calculated theoretical value, thereby distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClNO₂ |

| Calculated Exact Mass ([M+H]⁺) | 224.0473 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netpsu.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch. Other notable bands would include C-H stretches for the aromatic and methyl/methylene groups, C=C stretches of the indole ring, and the C-Cl stretch at a lower frequency.

Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.gov The C=O stretch is also observable in the Raman spectrum. Aromatic ring vibrations are often strong in Raman, making it a useful tool for characterizing the indole core. The centrosymmetric nature of the carboxylic acid dimer often leads to differences in IR and Raman activity for certain vibrational modes. psu.edu

Table 3: Characteristic Vibrational Frequencies This table is generated based on typical values for carboxylic acids and indole derivatives.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch (dimer) | 2500 - 3300 (very broad) |

| Carbonyl | C=O Stretch | 1680 - 1720 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Methylene | C-H Stretch | 2850 - 2960 |

| N-Methyl | C-H Stretch | 2800 - 2900 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive information on bond lengths, bond angles, and the intermolecular forces that dictate the crystal packing.

X-ray crystallography can unambiguously identify the dominant tautomeric form present in the crystal. While indole systems are generally stable, the possibility of tautomeric polymorphism—where a compound crystallizes in different tautomeric forms—can be investigated. ic.ac.ukresearchgate.net For this compound, the indole tautomer is expected to be overwhelmingly favored. The analysis would also confirm the specific regioisomer (i.e., the attachment of the chloro and acetic acid groups at the C6 and C3 positions, respectively).

The crystal structure reveals the network of non-covalent interactions that stabilize the solid-state assembly. nih.gov

Intramolecular Interactions: Analysis of the crystal structure would show the relative orientation of the acetic acid side chain with respect to the indole ring.

Intermolecular Interactions: For carboxylic acids, the most significant intermolecular interaction is the formation of hydrogen bonds. nih.gov It is highly probable that this compound crystallizes as a centrosymmetric dimer, with two molecules linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. nih.govnih.gov The analysis would provide precise measurements of the donor-acceptor distances and angles for these bonds. Other potential interactions include π-π stacking between the planar indole rings of adjacent dimers and weaker C-H···O or C-H···Cl interactions. nih.govmdpi.com

Table 4: Typical Hydrogen Bond Parameters in Carboxylic Acid Dimers This table is based on data from analogous structures. nih.gov

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) |

|---|

Derivatization and Structure Activity Relationship Sar Studies at the Molecular Level

Systematic Modification of the Acetic Acid Moiety

The acetic acid side chain of 2-(6-Chloro-1-methyl-1H-indol-3-yl)acetic acid is a primary target for derivatization to modulate its physicochemical properties, such as lipophilicity and stability, which in turn can influence its activity.

Ester and Amide Analogs: Synthesis and Hydrolytic Stability

The synthesis of ester and amide analogs of indole-3-acetic acids is a common strategy to create prodrugs or modify the compound's pharmacokinetic profile. Esters are typically synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide analogs can be prepared by converting the carboxylic acid to an acyl chloride, followed by reaction with an appropriate amine. researchgate.net

The hydrolytic stability of these derivatives is a crucial factor. Ester conjugates of indole-3-acetic acid are known to be susceptible to hydrolysis, especially under basic conditions. acs.orgresearchgate.net Studies on indole-3-acetic acid esters have shown that measurable hydrolysis can occur within a few hours at a pH of 9 or higher. acs.orgresearchgate.net The rate of hydrolysis is dependent on the nature of the alcohol or amine moiety, with bulkier groups generally slowing down the rate of hydrolysis due to steric hindrance.

In contrast, amides are generally more stable towards hydrolysis than esters. The hydrolysis of amides, whether in acidic or basic solution, typically requires more rigorous conditions, such as heating with a strong acid or base. researchgate.net This increased stability can be advantageous for developing long-acting analogs.

Below is a table summarizing the general hydrolytic stability of ester and amide analogs of indole-3-acetic acids.

| Derivative Type | General Hydrolytic Stability | Conditions for Hydrolysis | Products of Hydrolysis |

| Esters | Low to Moderate | Mild acidic or basic conditions | Carboxylic acid and alcohol |

| Amides | Moderate to High | Strong acidic or basic conditions with heat | Carboxylic acid and amine/ammonia |

Alterations in Side Chain Length and Introduction of Heteroatoms

Modifying the length of the acetic acid side chain to create propionic or butyric acid analogs can significantly impact the molecule's interaction with biological targets. The synthesis of indole-3-propionic acids has been achieved by reacting indoles with acrylic acid in the presence of acetic acid and acetic anhydride. researchgate.net Longer-chain analogs, such as indole-3-butyric acid, can also be synthesized through various multi-step synthetic routes. nih.gov These changes in side chain length can alter the compound's flexibility and its ability to adopt different conformations, which can be critical for its activity.

The introduction of heteroatoms, such as oxygen, sulfur, or nitrogen, into the side chain can further modify the compound's properties by altering its polarity, hydrogen bonding capacity, and metabolic stability. For instance, the synthesis of analogs where a sulfur atom is incorporated into the side chain has been reported for other indole (B1671886) derivatives, leading to compounds with different biological profiles. scielo.brnih.gov

Varied Substituent Effects on the Indole Benzene (B151609) Ring (beyond C6-Chloro)

The electronic and steric properties of the indole ring can be fine-tuned by introducing various substituents on the benzene portion of the molecule.

Electronic Effects of Different Halogens and Other Substituents on Indole Reactivity

For instance, replacing the C6-chloro substituent with other halogens like fluorine, bromine, or iodine would alter the electronic properties of the indole ring. Fluorine is the most electronegative halogen and exerts a strong inductive effect, while iodine is the least electronegative and more polarizable, potentially leading to different electronic and steric influences. Studies on other aromatic systems have shown that the nature of the halogen can impact reaction rates and regioselectivity in electrophilic substitution reactions.

The introduction of other electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at positions C4, C5, or C7 would further modulate the indole's reactivity. EDGs like methoxy (-OCH3) or methyl (-CH3) groups would increase the electron density of the indole ring, making it more susceptible to electrophilic attack. Conversely, EWGs like nitro (-NO2) or cyano (-CN) groups would decrease the electron density, deactivating the ring towards electrophiles.

The following table summarizes the expected electronic effects of various substituents on the indole ring.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electron Density |

| -F, -Cl, -Br, -I | Electron-withdrawing | Electron-donating | Net electron-withdrawing (deactivating) |

| -OCH3, -OH | Electron-withdrawing | Strong electron-donating | Net electron-donating (activating) |

| -CH3 | Weak electron-donating | N/A | Net electron-donating (activating) |

| -NO2 | Strong electron-withdrawing | Strong electron-withdrawing | Strong net electron-withdrawing (deactivating) |

| -CN | Strong electron-withdrawing | Strong electron-withdrawing | Strong net electron-withdrawing (deactivating) |

Steric and Conformational Impact of Substituents at C4, C5, C7 Positions

Substituents at the C4, C5, and C7 positions of the indole ring can exert significant steric effects that influence the molecule's conformation and its ability to interact with binding sites. The functionalization of these positions is often challenging due to issues of regioselectivity. researchgate.net

Diversification of the N1-Methyl Group

The N1-substituent of the indole ring plays a significant role in modulating the compound's properties. Replacing the N1-methyl group with other alkyl or aryl groups can impact its lipophilicity, metabolic stability, and interaction with biological targets.

The synthesis of N1-substituted indole derivatives can be achieved through various methods, with N-alkylation being a common approach. rsc.org For instance, reacting the N-unsubstituted indole with an alkyl halide in the presence of a base can introduce a variety of alkyl groups at the N1 position. The introduction of longer alkyl chains or cyclic alkyl groups would increase the lipophilicity of the molecule.

Replacing the N1-methyl group with an aryl group, such as a phenyl or substituted phenyl ring, would introduce additional steric bulk and potential for pi-stacking interactions. This can significantly alter the compound's binding mode and affinity for its target. Structure-activity relationship studies on other indole-based compounds have demonstrated that modifications at the N1-position can lead to significant changes in their biological profiles, sometimes even switching a compound from an agonist to an antagonist. nih.gov

The table below provides examples of potential N1-substituents and their likely impact on the properties of the parent compound.

| N1-Substituent | Potential Synthetic Method | Expected Impact on Physicochemical Properties |

| Ethyl, Propyl, Butyl | N-alkylation with corresponding alkyl halide | Increased lipophilicity |

| Benzyl | N-benzylation with benzyl bromide | Increased steric bulk and lipophilicity |

| Phenyl | N-arylation (e.g., Buchwald-Hartwig amination) | Significant increase in steric bulk, potential for pi-stacking |

| Methoxyethyl | N-alkylation with 2-bromoethyl methyl ether | Increased polarity and potential for hydrogen bonding |

Lack of Specific Research Data Hinders Detailed Analysis of this compound Derivatization and SAR

Despite a comprehensive search of scientific literature, detailed research findings specifically focusing on the derivatization and structure-activity relationship (SAR) studies of the chemical compound this compound are not publicly available. Consequently, a thorough and scientifically accurate article adhering to the requested outline on this specific molecule cannot be generated at this time.

The inquiry sought in-depth information on the following aspects of this compound:

, including the synthesis of N1-alkyl and N1-acyl analogs and the impact of N1-substitution on the indole ring system's conformation.

Scaffold Hopping and Bioisosteric Replacements within the Indole Core , with a focus on the exploration of fused ring systems, heterocyclic replacements, and rational design based on theoretical models.

While general principles of N-alkylation and N-acylation of indoles are well-established in medicinal chemistry, and concepts of scaffold hopping and bioisosteric replacement are widely applied in drug discovery, specific experimental data, detailed research findings, and data tables for this compound are absent in the available scientific databases and publications. The requested detailed analysis, including interactive data tables and specific research outcomes, is contingent on the existence of such primary research.

Without published studies on this particular compound, any attempt to generate the requested article would rely on speculation and generalization from other indole derivatives, which would not meet the required standards of scientific accuracy and specificity. Therefore, the construction of a detailed article as per the provided outline is not feasible.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For indole (B1671886) derivatives, the B3LYP functional combined with a 6-31G** basis set has been shown to be effective in geometry optimization srce.hr. This level of theory provides a good balance between computational cost and accuracy for molecules of this size.

Table 1: Representative DFT-Calculated Geometric Parameters for Indole-3-Acetic Acid (IAA)

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length | C2-C3 | ~1.38 Å |

| C3-C8 | ~1.51 Å | |

| C8-C9 | ~1.52 Å | |

| C9=O10 | ~1.21 Å | |

| Bond Angle | C2-C3-C8 | ~127° |

| C3-C8-C9 | ~113° | |

| Dihedral Angle | T1 (C2-C3-C8-C9) | Variable |

Note: These values are for the parent indole-3-acetic acid and are intended for illustrative purposes. The presence of chloro and methyl substituents on 2-(6-Chloro-1-methyl-1H-indol-3-yl)acetic acid would lead to slight variations in these parameters.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity researchgate.net.

For indole derivatives, substituents on the indole ring can significantly affect the HOMO and LUMO energy levels. Electron-donating groups generally raise the HOMO energy, making the molecule a better electron donor. Conversely, electron-withdrawing groups tend to lower the LUMO energy, making the molecule a better electron acceptor. The chloro group at position 6 in this compound is electron-withdrawing, which would be expected to lower the LUMO energy. The methyl group at position 1 is weakly electron-donating.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Representative FMO Energies and Reactivity Descriptors for a Substituted Indole Derivative

| Parameter | Definition | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (HOMO-LUMO gap) | ELUMO - EHOMO | 3.0 to 5.0 |

| Ionization Potential (I) | -EHOMO | 5.0 to 6.0 |

| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 |

| Electronegativity (χ) | (I + A) / 2 | 3.0 to 4.0 |

Note: These are generalized values for substituted indole derivatives and serve as an illustration. The precise values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

The acetic acid side chain of this compound is a flexible part of the molecule. The rotation around the C3-C8 and C8-C9 single bonds allows the carboxyl group to adopt various orientations relative to the indole ring. MD simulations can be used to explore the conformational landscape of this side chain and identify the most populated conformations.

The flexibility of this side chain is crucial as it can influence how the molecule interacts with other molecules, such as biological receptors. The preferred conformations will be those that minimize steric hindrance and optimize any intramolecular interactions, such as hydrogen bonding.

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. For a molecule like this compound, which has both polar (acetic acid group) and nonpolar (indole ring) regions, the solvent polarity can play a major role in determining the preferred conformation.

In polar solvents, conformations that expose the polar acetic acid group to the solvent while shielding the nonpolar parts may be favored. Conversely, in nonpolar solvents, the molecule might adopt a more folded conformation. MD simulations with explicit solvent molecules can be used to model these interactions and predict the most stable conformations in different solvent environments researchgate.net. The solubility of indole-3-acetic acid has been experimentally determined in various pure solvents, which can provide a basis for understanding these interactions researchgate.net.

Ligand-Target Interaction Modeling (Non-Clinical Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a non-clinical context, this can be used to explore the potential interactions of this compound with various proteins or other macromolecules.

Docking studies of indole analogues have been performed to understand their interactions with enzymes and receptors msjonline.orgnih.govmdpi.com. These studies typically involve placing the ligand (in this case, this compound) into the binding site of a target protein and calculating a "docking score," which is an estimation of the binding affinity.

The interactions that stabilize the ligand-target complex can be analyzed, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the carboxylic acid group is a likely site for hydrogen bonding, while the indole ring can participate in hydrophobic and π-stacking interactions. The chloro and methyl substituents would also influence these interactions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Molecular Docking Studies with Recombinant Proteins or Enzyme Models

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to understand how a ligand, such as an indole derivative, might interact with a biological target, typically a protein or enzyme.

A search for molecular docking studies involving this compound yielded no specific results. While numerous studies detail the docking of other indole-containing compounds into the active sites of various enzymes, no data is available that describes the interaction of this particular compound with any recombinant proteins or enzyme models.

Prediction of Binding Modes and Interaction Fingerprints with Biochemical Targets

Following molecular docking, the prediction of binding modes and the generation of interaction fingerprints are crucial steps to analyze the specific interactions between a ligand and its target. Interaction fingerprints are representations that summarize these complex 3D interactions, such as hydrogen bonds, hydrophobic contacts, and ionic interactions, into a simplified format. researchgate.net These fingerprints are valuable for comparing the binding of different molecules and for understanding the key features required for biological activity. nih.gov

There are no published studies that predict or analyze the binding mode or interaction fingerprint of this compound with any specific biochemical target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biochemical Potency

Development of Predictive Models based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to build models that correlate the chemical structure of compounds with their biological activity. These models are based on molecular descriptors, which are numerical values that characterize the physical, chemical, or electronic properties of a molecule.

No QSAR models have been specifically developed for predicting the biochemical potency of this compound. Research on QSAR for indole derivatives is broad, but specific models incorporating this compound are not available.

Mechanistic Investigations of Biochemical and Cellular Activities in Vitro Models

Receptor Ligand Binding and Signal Transduction Studies (Cell-Free and Cell-Based Assays)

Modulation of Intracellular Signaling Pathways (e.g., MAPK pathways)

There is no available scientific literature detailing the effects of 2-(6-Chloro-1-methyl-1H-indol-3-yl)acetic acid on intracellular signaling pathways, including the MAPK pathways.

Cell-Based Phenotypic Assays (Using Non-Clinical Cell Lines)

Antiproliferative Activity against Cancer Cell Lines (e.g., HeLa, MCF-7, HT-29)

No studies were found that evaluated the antiproliferative activity of this compound against HeLa, MCF-7, or HT-29 cancer cell lines.

Induction of Apoptosis and Cell Cycle Arrest in In Vitro Cell Models

Research on the induction of apoptosis or cell cycle arrest in any in vitro cell models by this compound has not been identified in the searched literature.

Antimicrobial Efficacy Against Specific Bacterial or Fungal Strains (In Vitro)

There are no available studies reporting on the in vitro antimicrobial efficacy of this compound against any specific bacterial or fungal strains.

Antiviral Activity in Cell Culture Models

No published data exists regarding the antiviral activity of this compound in any cell culture models.

In Vitro Antioxidant Activity in Cellular Systems

The in vitro antioxidant activity of this compound in cellular systems has not been reported in the scientific literature.

Fine-Tuning of Structure-Activity Relationships (SAR) through Biochemical Assays

Correlation of Structural Features with Specific Biological Responses

The biological activity of indole-3-acetic acid derivatives can be significantly influenced by the nature and position of substituents on the indole (B1671886) ring, as well as modifications to the acetic acid side chain. While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles derived from related indole acetic acid analogs, such as the non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933), can offer valuable insights.

The Role of the Carboxylic Acid Group: The carboxylic acid moiety is a critical feature for the biological activity of many indole acetic acid derivatives. Replacement of this group with other acidic functionalities or with non-acidic groups like amides generally leads to a decrease or complete loss of activity. youtube.com This suggests that the anionic character of the carboxylate at physiological pH is essential for binding to the target protein, likely through ionic interactions with positively charged amino acid residues in the active site.

Impact of Substitution on the Indole Ring:

Halogen Substitution: The presence of a halogen, such as the chloro group at the 6-position of the indole ring, can significantly modulate the electronic properties and lipophilicity of the molecule, thereby influencing its binding affinity and pharmacokinetic profile. For instance, in the case of Indomethacin, a p-chloro substituent on the N-benzoyl group is associated with high activity. youtube.com While this is a different position, it highlights the general importance of halogenation in enhancing the potency of indole-based compounds.

N-Methylation: The methyl group on the indole nitrogen (position 1) eliminates the hydrogen bond donor capability of the N-H group. This modification can impact binding to the target protein by preventing the formation of a hydrogen bond that might be either favorable or unfavorable for activity. Furthermore, N-methylation increases the lipophilicity of the compound, which can affect its ability to cross cell membranes and reach its intracellular target. In some series of N-substituted indoles, the nature of the substituent on the nitrogen atom has been shown to influence anti-inflammatory and analgesic activities. arkat-usa.org

Influence of the Acetic Acid Side Chain: The length and substitution of the acetic acid side chain are also important determinants of activity. Branching with a methyl group on the alpha-carbon of the acetic acid side chain has been shown to have no significant effect on the activity of some indole acetic acid derivatives. youtube.com

To systematically evaluate these correlations for this compound, a series of analogs would need to be synthesized and tested in relevant biochemical assays. The following table illustrates a hypothetical SAR study design:

| Compound ID | R1 (Position 1) | R6 (Position 6) | Rα (Side Chain) | Relative Activity (Hypothetical) |

| Parent | -CH₃ | -Cl | -H | 100% |

| Analog 1 | -H | -Cl | -H | Varies |

| Analog 2 | -CH₃ | -H | -H | Varies |

| Analog 3 | -CH₃ | -F | -H | Varies |

| Analog 4 | -CH₃ | -Br | -H | Varies |

| Analog 5 | -CH₂CH₃ | -Cl | -H | Varies |

| Analog 6 | -CH₃ | -Cl | -CH₃ | Varies |

This table is for illustrative purposes to demonstrate how SAR data would be presented. Actual data is not currently available in the public domain.

Identification of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. Based on the general SAR of indole acetic acid derivatives, a putative pharmacophore for this compound can be proposed.

The key pharmacophoric elements likely include:

An Anionic Center: The carboxylate group, which can form a crucial ionic bond or hydrogen bonds with the biological target.

Aromatic/Hydrophobic Region: The indole nucleus provides a large, flat, and hydrophobic surface that can engage in van der Waals and π-π stacking interactions with the target protein.

A Halogen Bond Donor/Hydrophobic Feature: The chloro group at the 6-position can act as a hydrophobic element and may also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

The spatial relationship between these features is critical for optimal interaction with the biological target. The acetic acid side chain acts as a linker, positioning the anionic center at an appropriate distance and orientation relative to the indole scaffold.

The following interactive table summarizes the proposed key pharmacophoric elements and their potential interactions:

| Pharmacophoric Feature | Structural Moiety | Potential Interactions | Importance for Activity |

| Anionic Center | Carboxylic Acid (-COOH) | Ionic Bonding, Hydrogen Bonding | High |

| Aromatic/Hydrophobic Region | Indole Ring | Van der Waals Forces, π-π Stacking | High |

| Halogen/Hydrophobic Feature | 6-Chloro Group (-Cl) | Halogen Bonding, Hydrophobic Interactions | Moderate to High |

| Hydrophobic Feature | 1-Methyl Group (-CH₃) | Hydrophobic Interactions | Moderate |

Further validation and refinement of this pharmacophore model would require the synthesis and biological evaluation of a diverse set of analogs, followed by computational modeling and, ideally, co-crystallization studies with the biological target.

Applications in Chemical Biology and Material Science Research

Utilization as Chemical Probes for Interrogating Biological Systems

The indole-3-acetic acid (IAA) structure is the basis for the most common naturally occurring plant hormone of the auxin class. frontiersin.org Halogenated derivatives of IAA, such as those containing chlorine, are known to exhibit potent and sometimes modified biological activities compared to the parent compound. For instance, 4-chloroindole-3-acetic acid (4-Cl-IAA) has been shown to have significantly stronger activity in certain bioassays than IAA itself. sigmaaldrich.comtandfonline.com This altered activity can be exploited to create chemical probes to study auxin signaling pathways, receptor binding, and transport mechanisms in plants.

The presence of the chlorine atom at the 6-position of the indole (B1671886) ring in 2-(6-Chloro-1-methyl-1H-indol-3-yl)acetic acid could similarly modulate its biological activity, potentially making it a useful tool for dissecting specific aspects of auxin biology. The N-methyl group further differentiates it from natural auxins. N-methylation can alter the compound's polarity, membrane permeability, and metabolic stability, which are critical properties for an effective chemical probe. nih.gov In Arabidopsis, the methylation of IAA to methyl-IAA is a regulatory mechanism for auxin activity. nih.govresearchgate.net Therefore, this compound could serve as a non-natural, metabolically stable analog to probe auxin homeostasis.

Role as a Precursor in the Synthesis of More Complex Research Molecules

Indole derivatives, including chlorinated and N-methylated analogs, are valuable building blocks in synthetic organic chemistry for the creation of more complex molecules with potential therapeutic applications. The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of pharmaceuticals. nih.gov Chloro-substituted indoles, in particular, are versatile intermediates. The chlorine atom can be a site for further functionalization through cross-coupling reactions, allowing for the construction of more elaborate molecular architectures. nih.gov

The carboxylic acid group of this compound provides a convenient handle for derivatization. It can be readily converted into esters, amides, and other functional groups, enabling its incorporation into larger molecules. For example, indole-3-carboxylic acid derivatives have been investigated as potential herbicides that act as antagonists of the auxin receptor protein TIR1. nih.gov The unique substitution pattern of this compound could lead to the synthesis of novel compounds with unique biological or material properties.

Exploration in Supramolecular Chemistry or Functional Materials

The indole ring possesses a planar structure and is capable of participating in π-π stacking interactions, which are fundamental to the construction of supramolecular assemblies. The acetic acid side chain offers a site for hydrogen bonding. These non-covalent interactions are the driving forces for the self-assembly of molecules into ordered structures such as gels, liquid crystals, and other functional materials.

While there is no specific literature on the use of this compound in this context, the general class of indole derivatives has been explored for such applications. The combination of a rigid aromatic core and a flexible side chain with a hydrogen-bonding group makes it a candidate for the design of molecules that can self-assemble into higher-order structures. The presence of the chlorine atom and the methyl group would influence the packing and intermolecular interactions, potentially leading to materials with distinct properties.

Future Research Perspectives and Unexplored Avenues for 2 6 Chloro 1 Methyl 1h Indol 3 Yl Acetic Acid

Development of Novel and More Efficient Stereoselective Synthetic Routes

The development of novel and efficient stereoselective synthetic routes for 2-(6-Chloro-1-methyl-1H-indol-3-yl)acetic acid is a fundamental area for future research. While methods for synthesizing indole (B1671886) derivatives exist, the focus should be on asymmetric synthesis to produce enantiomerically pure forms of the compound. This is crucial as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.

Future synthetic strategies could explore:

Chiral Catalysis : The use of chiral catalysts, such as transition metal complexes with chiral ligands, could enable the direct and highly enantioselective synthesis of the target molecule. This approach offers the potential for high atom economy and reduced waste compared to traditional methods that may rely on chiral auxiliaries or resolution of racemic mixtures.

Biocatalysis : Employing enzymes as catalysts in the synthetic pathway could provide a green and highly selective alternative. Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity, making them ideal for the synthesis of single-enantiomer compounds.

Flow Chemistry : Continuous flow synthesis methodologies could offer improved efficiency, safety, and scalability for the production of this compound. rsc.org Flow reactors can provide precise control over reaction parameters, leading to higher yields and purity. rsc.org

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Chiral Catalysis | High enantioselectivity, atom economy. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |

| Flow Chemistry | Improved efficiency, safety, scalability, precise process control. rsc.org | Initial setup cost, potential for clogging. |

Discovery of Undiscovered Biochemical Targets and Interaction Mechanisms

A critical area of future investigation is the identification of novel biochemical targets for this compound and the elucidation of its interaction mechanisms. While some indole derivatives are known to interact with various receptors and enzymes, the specific targets for this compound remain largely unknown.

Future research should focus on:

Target Deconvolution : Utilizing techniques such as affinity chromatography, chemical proteomics, and activity-based protein profiling to identify the specific proteins that bind to the compound.

Mechanism of Action Studies : Once potential targets are identified, detailed biochemical and cellular assays will be necessary to understand how the compound modulates the activity of these targets. This could involve enzyme kinetics, binding assays, and reporter gene assays.

Exploration of New Therapeutic Areas : Given the diverse biological activities of indole derivatives, this compound should be screened against a wide range of therapeutic targets, including those involved in cancer, inflammation, and neurodegenerative diseases. nih.govnih.gov For example, related compounds have shown potential as inhibitors of enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which is a target in inflammation and cancer therapy. nih.gov

Integration with Advanced Screening Platforms for Mechanistic Elucidation

To accelerate the discovery of its biological functions, this compound should be integrated with advanced screening platforms. High-throughput screening (HTS) and high-content screening (HCS) can provide valuable insights into the compound's mechanism of action by assessing its effects on a large number of cellular parameters.

Future screening efforts could include:

Phenotypic Screening : Employing HCS to analyze changes in cell morphology, protein localization, and other cellular features in response to treatment with the compound. This can provide unbiased clues about its mechanism of action.

Target-Based Screening : Utilizing HTS to screen the compound against large libraries of purified proteins or in cell-based assays designed to measure the activity of specific targets.

Genomic and Proteomic Profiling : Using techniques like DNA microarrays and mass spectrometry-based proteomics to analyze global changes in gene and protein expression following treatment with the compound. This can help to identify the cellular pathways affected by the compound.

Exploration of Bioconjugation Strategies for Specific Research Applications

Bioconjugation, the process of linking a molecule to a biomolecule such as a protein or antibody, opens up new possibilities for the application of this compound in research. bohrium.com By attaching it to a targeting moiety, its delivery to specific cells or tissues can be enhanced.

Future bioconjugation strategies could involve:

Probe Development : Attaching fluorescent dyes or other reporter molecules to the compound to create chemical probes for visualizing its subcellular localization and tracking its interactions with target proteins.

Targeted Drug Delivery : Conjugating the compound to antibodies or other ligands that bind to specific cell surface receptors. This could be a strategy to increase its potency and reduce off-target effects in potential therapeutic applications.

Affinity Reagents : Immobilizing the compound on a solid support to create an affinity matrix for the purification of its binding partners from complex biological samples.

The table below outlines potential bioconjugation applications:

| Application | Description | Potential Impact |

| Chemical Probes | Labeling the compound with a reporter group (e.g., fluorophore). | Enables visualization of the compound's distribution and target engagement in cells. |

| Targeted Delivery | Linking the compound to a targeting molecule (e.g., antibody). | Enhances delivery to specific cell types, potentially increasing efficacy and reducing side effects. |

| Affinity Purification | Immobilizing the compound on a solid support. | Facilitates the isolation and identification of the compound's cellular binding partners. |

Predictive Modeling for Advanced Molecular Engineering

Predictive modeling and computational chemistry can play a pivotal role in guiding the future development of analogs of this compound with improved properties. By using computational tools, it is possible to predict how structural modifications will affect the compound's activity, selectivity, and pharmacokinetic properties.

Future computational studies should focus on:

Quantitative Structure-Activity Relationship (QSAR) : Developing QSAR models to correlate the structural features of the compound and its analogs with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular Docking : Using molecular docking simulations to predict the binding mode of the compound with its potential protein targets. This can provide insights into the key molecular interactions that are responsible for its activity and guide the design of more potent analogs.

Pharmacophore Modeling : Developing pharmacophore models that define the essential three-dimensional arrangement of chemical features required for biological activity. These models can be used to search virtual libraries for new compounds with similar activity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.